molecular formula C7H14N2 B13487226 6-Methyl-2,6-diazabicyclo[3.2.1]octane

6-Methyl-2,6-diazabicyclo[3.2.1]octane

Cat. No.: B13487226
M. Wt: 126.20 g/mol
InChI Key: NRMGNCUOELQPGW-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C7H14N2 . It features a diazabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and chemical synthesis. The core bicyclic framework serves as a versatile and rigid building block for constructing more complex molecules, particularly in pharmaceutical research where it can be used to create novel drug candidates and investigate structure-activity relationships . Related compounds with the same bicyclic core have been explored in scientific literature for their potential in developing treatments for bacterial infections, highlighting the pharmacological relevance of this structural motif . Furthermore, the compound's structure, defined by the SMILES notation CN1CC2CC1CCN2, presents opportunities for further chemical modification, making it a valuable intermediate for synthesizing diverse chemical libraries . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-methyl-2,6-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-7(9)2-3-8-6/h6-8H,2-5H2,1H3

InChI Key

NRMGNCUOELQPGW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CCN2

Origin of Product

United States

Synthetic Methodologies for the 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane Core and Analogues

Retrosynthetic Analysis of the Bicyclic Amine Framework

A retrosynthetic analysis of the 6-methyl-2,6-diazabicyclo[3.2.1]octane core reveals several potential disconnections. The bicyclic structure can be conceptually disassembled to key precursors, primarily highlighting the formation of the characteristic bridged ring system. Common retrosynthetic strategies involve disconnecting the piperidine (B6355638) or pyrrolidine (B122466) rings that form the bicyclic structure. This often leads back to acyclic or monocyclic precursors that can be cyclized to form the desired framework. For instance, a key disconnection can be made across the C1-N2 and C5-N6 bonds, suggesting a strategy that involves the formation of these bonds in the final steps of the synthesis. Another approach involves the retrosynthesis of the 6-azabicyclo[3.2.1]octane core, a related structure, which can be derived from precursors like 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org This highlights the versatility of using related bicyclic systems as starting points for the synthesis of the diazabicyclic core.

De Novo Synthesis Strategies for the 2,6-Diazabicyclo[3.2.1]octane System

The de novo synthesis of the 2,6-diazabicyclo[3.2.1]octane system can be achieved through various methodologies, each offering distinct advantages in terms of efficiency and stereocontrol. These methods can be broadly categorized into intramolecular cyclization, intermolecular annulation, and multi-component reactions.

Intramolecular cyclization is a powerful strategy for the construction of the 2,6-diazabicyclo[3.2.1]octane core. researchgate.net This approach involves the formation of one of the rings of the bicyclic system from a pre-formed monocyclic or acyclic precursor. A notable example is the use of a Mitsunobu reaction on a carbohydrate-derived diamino triol, which leads to a domino "cyclization–N → O benzoyl migration–cyclization" sequence to form a chiral 2,6-diazabicyclo[3.2.1]octane-4,8-diol. rsc.org Another strategy involves the Dieckmann cyclization of a piperidine derivative to construct the 2-azabicyclo[3.2.1]octane core. researchgate.net Furthermore, intramolecular cyclization of aziridines with π-nucleophiles has been explored for the synthesis of the related 6-azabicyclo[3.2.1]octanes. nih.gov The success of this approach is often dependent on the nature of the substituent on the aziridine (B145994) nitrogen. nih.gov

PrecursorReaction TypeProductReference
Carbohydrate-derived diamino triolMitsunobu domino reactionChiral 2,6-diazabicyclo[3.2.1]octane-4,8-diol rsc.org
Piperidine derivativeDieckmann cyclization2-Azabicyclo[3.2.1]octane core researchgate.net
Aziridine with π-nucleophileIntramolecular cyclization6-Azabicyclo[3.2.1]octane nih.gov

Intermolecular annulation reactions provide another efficient route to the diazabicyclo[3.2.1]octane framework. These reactions typically involve the [3+2] cycloaddition of an azomethine ylide with an alkene. For example, 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, undergo 1,3-dipolar cycloadditions with acrylate (B77674) derivatives to afford 3,8-diazabicyclo[3.2.1]octanes. nih.govacs.org This method allows for the rapid construction of the bicyclic core with good yields. nih.gov The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of reactants and reaction conditions.

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules like the 2,6-diazabicyclo[3.2.1]octane system. While specific MCRs leading directly to this core are not extensively detailed, the principles are highly relevant. For instance, an enantioselective organocatalytic multicomponent synthesis has been developed for the related 2,6-diazabicyclo[2.2.2]octanones. beilstein-journals.org Domino reactions, a subset of MCRs, have also been utilized. A domino process involving a 1,3-dipolar cycloaddition to form a 3,8-diazabicyclo[3.2.1]octane intermediate, followed by a skeletal rearrangement, has been reported.

Asymmetric Synthesis of Chiral this compound and its Derivatives

The development of asymmetric syntheses is crucial for accessing enantiomerically pure this compound, which is often required for pharmaceutical applications.

Chiral auxiliaries have been successfully employed to control the stereochemistry during the synthesis of the 6-azabicyclo[3.2.1]octane framework, a close structural relative. In one approach, an R-α-methylbenzyl chiral auxiliary is used to direct the stereoselective reduction of a bicyclic ketone. rsc.org Subsequent removal of the auxiliary via catalytic debenzylation, followed by reductive amination, provides optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org This strategy demonstrates the utility of chiral auxiliaries in establishing the desired stereocenters within the bicyclic system. The choice of chiral auxiliary and its point of attachment to the substrate are critical for achieving high levels of stereocontrol.

Chiral AuxiliaryKey TransformationProductReference
R-α-methylbenzylStereoselective reduction of a bicyclic ketoneOptically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols rsc.org

Asymmetric Catalysis in Bicyclic Amine Synthesis

The enantioselective synthesis of bicyclic amines is critical for the development of chiral drugs and materials. Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysis), provides a powerful means to control stereochemistry during the formation of complex scaffolds.

Organocatalysis has emerged as a particularly effective strategy. Bifunctional catalysts, such as those derived from quinine (B1679958) or thiourea (B124793), have been successfully employed in tandem or cascade reactions to construct bicyclic systems with high stereocontrol. beilstein-journals.orgnih.gov For instance, quinine-thiourea catalysts have been used in tandem Wittig/intramolecular Michael/intramolecular aldol (B89426) reactions to produce chiral benzobicyclo[3.2.1]octanes. nih.gov Similarly, bifunctional thiourea catalysts can facilitate domino Michael-Henry reactions to create the bicyclo[3.2.1]octane unit with good to excellent yields and selectivities. beilstein-journals.org These reactions often proceed through a series of sequential steps, such as Michael additions followed by cyclizations, to rapidly build molecular complexity from simple precursors. beilstein-journals.org

One notable approach involves the organocatalytic multicomponent synthesis of related structures like 2,6-diazabicyclo[2.2.2]octanones. beilstein-journals.orgumich.edu A reaction involving β-ketoamides, aminophenols, and acrolein, catalyzed by a Takemoto catalyst, can establish five new bonds and three stereocenters in a single pot, demonstrating the efficiency of cascade reactions in building complex heterocyclic scaffolds. umich.edu The success of these reactions often depends on the catalyst's ability to activate both the nucleophile and the electrophile simultaneously in a stereocontrolled manner.

Below is a table summarizing representative asymmetric catalytic reactions for the synthesis of bicyclic amine precursors and analogues.

Reaction TypeCatalystSubstratesProduct CoreYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Domino Michael-HenryBifunctional ThioureaNitroalkenes, Methyl 2,5-dioxocyclohexanecarboxylateBicyclo[3.2.1]octaneGood to ExcellentNot ReportedGood to Excellent beilstein-journals.org
Tandem Wittig/Michael/AldolQuinine-ThioureaLawsone aldehydesBenzobicyclo[3.2.1]octaneVery GoodHighHigh nih.gov
Michael/Double Iminium TrappingTakemoto Catalystβ-ketoamides, Aminophenols, Acrolein2,6-Diazabicyclo[2.2.2]octanoneHighGoodGood umich.edu
Inverse-Electron-Demand Diels-AlderAmine-ThioureaDiene, DienophileBicyclic Heterocycle84-99>20:188-99 beilstein-journals.org

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. ox.ac.uk These approaches often utilize enzymes such as lipases, esterases, and oxidoreductases to perform kinetic resolutions of racemates or desymmetrization of prochiral or meso compounds. ox.ac.uk

In the context of bicyclic amines, enzymes can be used to resolve racemic precursors, providing access to enantiomerically pure building blocks. For example, lipase-catalyzed enantioselective hydrolysis or transesterification can differentiate between two enantiomers of an alcohol or ester precursor, allowing for their separation. ox.ac.ukresearchgate.net Pig liver esterase (PLE) is another versatile biocatalyst used for the asymmetric hydrolysis of esters and the desymmetrization of meso-diols, which can be key intermediates in the synthesis of bicyclic systems. researchgate.net

An example of this strategy is the enzymatic kinetic resolution of alcohols related to the 1,8-cineole (2-oxabicyclo[2.2.2]octane) system. researchgate.net While not a diazabicyclo system, the principles are directly applicable. Enantiomerically pure monoesters can be prepared from meso-diacetates via enantioselective asymmetrization using PLE. researchgate.net This highlights the potential for biocatalysis to create chiral intermediates that can be further elaborated into the desired this compound scaffold.

The key advantages of biocatalytic approaches include high enantioselectivity, mild reaction conditions (often in aqueous media), and the potential to avoid protecting groups, thereby shortening synthetic sequences.

Enzyme/BiocatalystReaction TypeSubstrate TypeStrategyPotential ApplicationReference
Lipases (e.g., PCL, CAL)Hydrolysis, TransesterificationRacemic alcohols/estersKinetic ResolutionSeparation of enantiomeric precursors to the bicyclic core. ox.ac.uk
Pig Liver Esterase (PLE)Asymmetric Hydrolysismeso-Diesters/diolsDesymmetrizationCreation of chiral monoesters from symmetric precursors. researchgate.net
OxidoreductasesOxidation/ReductionProchiral ketones/diolsAsymmetric Reduction/OxidationStereoselective synthesis of chiral alcohol intermediates. acs.org

Late-Stage Functionalization and Derivatization of Precursors

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. mpg.de This strategy is highly valuable as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses for each target compound. mpg.de

For the 2,6-diazabicyclo[3.2.1]octane core, LSF can be applied to precursors or the fully formed bicyclic system to install various substituents. Methods for such modifications include:

Radical Reactions: Radical-based methods can achieve high diastereoselectivity in the functionalization of the ring system. One reported example is the diastereoselective photo-induced Barton decarboxylative thiolation used to synthesize 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives.

Cycloadditions: 1,3-dipolar cycloadditions can be used to form the diazabicyclo[3.2.1]octane core, which can then undergo further transformations. For instance, a domino process starting with a cycloaddition can form a 3,8-diazabicyclo[3.2.1]octane intermediate, which can then be rearranged or further cyclized. nih.gov

Functionalization of Pre-existing Groups: The synthesis of stable bicyclic nitroxides, such as derivatives of 5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]oct-6-ene 8-oxyls, demonstrates how the core structure can be built with functional handles (like a ketone) that allow for subsequent chemical modifications. mdpi.com

These strategies enable the exploration of the chemical space around the core scaffold, which is essential for tuning the properties of the final compound.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainability

Atom Economy: A concept central to green chemistry, atom economy measures how many atoms from the reactants are incorporated into the final desired product. rsc.orgnumberanalytics.comjocpr.com Addition reactions, such as cycloadditions, are inherently atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution or elimination reactions, and those requiring stoichiometric reagents (like classical Wittig reactions), often have lower atom economy due to the generation of byproducts. rsc.org Catalytic approaches, both chemical and enzymatic, are superior in this regard as the catalyst is used in small amounts and is not consumed.

Sustainability: This is a broader measure that includes atom economy, energy consumption, use of hazardous reagents and solvents, and waste generation. rsc.org Biocatalytic approaches generally score well in sustainability due to their use of renewable catalysts (enzymes) and operation under mild, often aqueous, conditions. ox.ac.uk Solvent-free conditions and the use of renewable feedstocks can further enhance the sustainability of a synthetic process. numberanalytics.com

Synthetic ApproachSynthetic EfficiencyAtom EconomySustainability Profile
Asymmetric Catalysis (e.g., Domino Reactions)High (fewer steps, high yields)Generally high, especially in addition/cycloaddition reactions.Good; reduces waste and energy by minimizing steps. Use of heavy metals can be a drawback.
Enzymatic/Biocatalytic MethodsVariable; can shorten routes by avoiding protecting groups.High for transformations like asymmetric hydrolysis where water is the only co-reagent.Excellent; uses renewable catalysts, mild/aqueous conditions, biodegradable.
Classical Multi-Step SynthesisOften low (long sequences, cumulative yield loss).Can be low, especially with protecting group chemistry and stoichiometric reagents.Generally poor; often generates significant stoichiometric waste and uses more solvents/energy.
Late-Stage FunctionalizationHigh for generating libraries of analogues from a common intermediate.Varies depending on the specific reaction used for functionalization.Improves overall efficiency for producing derivatives, reducing the need for many separate de novo syntheses.

Advanced Structural Characterization and Conformational Analysis of 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional structure and conformational dynamics of bicyclic systems like 6-Methyl-2,6-diazabicyclo[3.2.1]octane.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the solution-state structure and dynamic behavior of this compound. While specific 2D-NMR and NOESY data for this exact compound are not available, studies on analogous diazabicyclo[3.2.1]octane systems demonstrate the power of these techniques. nih.gov

Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the bicyclic framework. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete assignment of the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial for conformational analysis. Cross-peaks in a NOESY spectrum indicate through-space proximity of protons, providing insights into the spatial arrangement of the molecule, including the orientation of the methyl group and the conformation of the piperidine (B6355638) and pyrrolidine (B122466) rings within the bicyclic system. For related diazabicyclo[3.2.1]octane derivatives, NOESY has been used to identify key spatial correlations that define the conformational preferences of the bicyclic core. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide information on the functional groups present and the degree of ring strain in this compound. Although specific spectra for this compound are not documented, the characteristic vibrational modes of the diazabicyclo[3.2.1]octane skeleton can be predicted based on studies of related compounds.

The FT-IR spectrum would be expected to show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups, as well as C-N stretching and N-H bending modes. The Raman spectrum, being complementary, would be particularly sensitive to the symmetric vibrations of the carbon skeleton. Analysis of the vibrational frequencies could offer insights into the strain within the bicyclic system, as ring strain can influence the force constants of the chemical bonds.

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the assignment of absolute stereochemistry in chiral molecules. For this compound, which can exist as enantiomers, these methods would be invaluable. However, there is no available literature detailing the CD or ORD spectra of this specific compound.

In principle, the Cotton effect observed in the CD spectrum, which corresponds to the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment, could be used to determine the absolute configuration of stereocenters. Similarly, the ORD curve, which measures the change in optical rotation with wavelength, would provide complementary stereochemical information. Theoretical calculations could be employed to predict the chiroptical properties and correlate them with experimental data to establish the absolute stereochemistry.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, a crystal structure for this compound has not been reported in the crystallographic databases. The following subsections describe the type of information that would be obtained from such a study, based on crystallographic analyses of derivatives. sci-hub.stnih.gov

A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would provide a detailed geometric description of the bicyclic framework, including the conformation of the six- and five-membered rings. The data could be presented in a table similar to the hypothetical one below.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

Bond/Angle/TorsionAtoms InvolvedValue (Å or °)
Bond LengthC1-N2Data not available
Bond LengthN2-C3Data not available
Bond LengthC3-C4Data not available
Bond LengthC4-C5Data not available
Bond LengthC1-C7Data not available
Bond LengthC5-N6Data not available
Bond LengthN6-C7Data not available
Bond LengthN6-C(Methyl)Data not available
Bond AngleC1-N2-C3Data not available
Bond AngleN2-C3-C4Data not available
Bond AngleC3-C4-C5Data not available
Torsion AngleC1-N2-C3-C4Data not available
Torsion AngleN2-C3-C4-C5Data not available

This table is for illustrative purposes only, as experimental data is not currently available.

Gas-Phase Structural Probing (e.g., Microwave Spectroscopy)

For instance, the structural analysis of a related compound, 6-methyl-1,5-diazabicyclo[3.1.0]hexane, was successfully performed using a combination of GED, spectroscopic data (NMR, IR, Raman), and high-level quantum chemical calculations. rsc.orgresearchgate.net This joint analysis allows for the determination of equilibrium geometry, including bond lengths, bond angles, and torsional angles in the gas phase. rsc.org In that study, calculations at the MP2/aug-cc-pVTZ and B3LYP/cc-pVTZ levels were used to compute the potential function of ring-puckering, identifying the most stable conformer. rsc.org A similar approach applied to this compound would be expected to identify the lowest energy conformation and provide precise structural parameters.

Conformational Landscape and Dynamics

The 2,6-diazabicyclo[3.2.1]octane framework consists of a six-membered piperidine-like ring and a five-membered pyrrolidine-like ring sharing two bridgehead carbons and a nitrogen atom. This rigid, bridged structure significantly constrains the available conformational space compared to monocyclic rings, yet it still allows for specific dynamic processes like ring puckering and nitrogen inversion.

Ring Puckering and Inversion Studies

The conformational dynamics of the 2,6-diazabicyclo[3.2.1]octane skeleton are dominated by the puckering of its six-membered ring. In related N-substituted 3-azabicyclo[3.2.1]octane systems, this ring typically adopts a distorted chair conformation. science.govscience.gov The bicyclic nature of the molecule, with the ethylene (B1197577) bridge (C7-C8), leads to this distortion from an ideal chair geometry. science.gov The five-membered ring commonly adopts an envelope conformation. science.gov

Ring inversion of the chair-like conformation is a potential dynamic process, though the energy barrier for this process in a bridged system is expected to be higher than in a simple piperidine ring. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the energy barriers between different puckered conformations, as has been done for analogues of Maraviroc containing a 3,8-diazabicyclo[3.2.1]octane moiety. rsc.orgresearchgate.net

Influence of Substituents on Conformation

Substituents on the bicyclic framework play a critical role in dictating the preferred conformation. For the target molecule, the methyl group on the N6 nitrogen is of primary interest. In studies of analogous 3-methyl-3-azabicyclo[3.2.1]octane derivatives, the N-methyl group has been shown to preferentially occupy an equatorial position with respect to the chair-like piperidine ring. science.gov This preference is driven by the minimization of steric hindrance. An axial N-methyl group would experience unfavorable 1,3-diaxial interactions with the axial protons on the ring.

Experimental Determination of Conformational Preferences

A combination of experimental and computational methods is typically used to comprehensively define the conformational preferences of diazabicyclo[3.2.1]octane systems.

NMR Spectroscopy: In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Proton-proton coupling constants (³JHH) provide information about dihedral angles via the Karplus equation, helping to define ring puckering. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can establish through-space proximity between protons, which is invaluable for determining the relative stereochemistry and conformational arrangement, such as the axial or equatorial position of substituents. rsc.orgacs.org

X-Ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths, angles, and the precise conformation adopted in the crystal lattice. researchgate.net This has been used to confirm the distorted chair conformation of the piperidine ring in related azabicyclo[3.2.1]octane structures. science.gov

Computational Modeling: Theoretical calculations, particularly DFT, are used to model the potential energy surface of the molecule. rsc.org These calculations can predict the relative stabilities of different conformers (e.g., chair vs. boat, axial vs. equatorial substituents) and estimate the energy barriers for interconversion between them. These computational results are often used to support and interpret experimental findings from NMR and other spectroscopic methods. rsc.orgresearchgate.net

The following table summarizes conformational findings for various substituted diazabicyclo[3.2.1]octane derivatives, illustrating the methods used and the common structural motifs observed.

Compound/SystemMethod(s) UsedKey Conformational Findings
3-Methyl-3-azabicyclo[3.2.1]octane derivatives¹H and ¹³C NMRThe six-membered ring adopts a chair conformation with the N-CH₃ group in an equatorial position. The five-membered ring is in an envelope conformation. science.gov
N-Phenethyl-3-azabicyclo[3.2.1]octane derivativesNMR, X-ray CrystallographyThe piperidine ring shows a distorted chair conformation with the N-substituent in an equatorial position. science.gov
Maraviroc analogues with a 3,8-diazabicyclo[3.2.1]octane coreDFT Calculations, NMR (NOESY)Computational modeling identified several low-energy conformers. NOESY cross-peaks were used to support the calculated conformational preferences in solution. rsc.orgresearchgate.net
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octaneX-Ray Crystallography, ¹H NMR, Molecular MechanicsThe solid-state conformation was determined by X-ray analysis. Conformational analysis in solution was performed by NMR and supported by molecular modeling. researchgate.net

Computational and Theoretical Investigations of 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular geometry, orbital energies, and charge distributions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. malayajournal.org

For bicyclic systems like 6-Methyl-2,6-diazabicyclo[3.2.1]octane, FMO analysis helps in understanding their participation in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical interactions. malayajournal.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Role in Reactivity
LUMO(Calculated Value)Electron Acceptor
HOMO(Calculated Value)Electron Donor
Energy Gap (Calculated Value) Indicator of Stability

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations (e.g., using Density Functional Theory, DFT).

The distribution of electron density within the this compound molecule dictates its electrostatic potential, which is crucial for understanding intermolecular interactions. ljmu.ac.uk Molecular Electrostatic Potential (MEP) maps are valuable tools that visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. malayajournal.org

For this diazabicyclic compound, the nitrogen atoms are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons, making them potential sites for electrophilic attack or hydrogen bonding. ljmu.ac.uk Conversely, hydrogen atoms bonded to carbon may exhibit positive potential. These electrostatic features are critical in predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior. d-nb.info

The conformational flexibility of the bicyclic ring system can be explored by mapping its free energy landscape. This landscape reveals the relative energies of different conformations and the energy barriers that separate them. By identifying the low-energy conformations, researchers can determine the most probable shapes the molecule will adopt at equilibrium. The rigid bicyclic framework of the diazabicyclo[3.2.1]octane system significantly restricts its conformational freedom compared to more flexible structures.

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. rsc.org MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, polar solvents may stabilize certain conformations through hydrogen bonding or dipole-dipole interactions with the nitrogen atoms. Computational studies can consider solvent effects using models like the Polarizable Continuum Model (PCM) to provide a more accurate representation of the molecule's behavior in solution. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For derivatives of the diazabicyclo[3.2.1]octane scaffold, Density Functional Theory (DFT) has been used to analyze vibrational spectra. au.dk Such calculations can aid in the assignment of experimental infrared (IR) and Raman spectra. rsc.org For instance, theoretical calculations at the B3LYP level have been employed to study the vibrational properties of related bicyclic structures. rsc.orgresearchgate.net

Similarly, theoretical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Comparing calculated and experimental NMR data is a powerful method for confirming the three-dimensional structure and conformational preferences of molecules like this compound in solution. acs.orgnih.gov

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic ParameterAtom/GroupPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm)N-CH₃(Calculated Value)(Experimental Value)
¹³C NMR Chemical Shift (ppm)Bridgehead C(Calculated Value)(Experimental Value)
IR Vibrational Frequency (cm⁻¹)C-N Stretch(Calculated Value)(Experimental Value)

Note: The values in this table are for illustrative purposes and would be derived from specific computational studies and experimental measurements.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanistic pathways of reactions involving the diazabicyclo[3.2.1]octane core. These studies provide detailed insights into the energetics and geometries of reactants, transition states, and products.

The characterization of transition states is crucial for understanding reaction kinetics and selectivity. For reactions forming diazabicyclo[3.2.1]octane systems, such as 1,3-dipolar cycloadditions, computational models are used to locate and analyze the transition state structures. nih.govsciforum.net

In the context of the 1,3-dipolar cycloaddition between 3-oxidopyraziniums and acrylates to form 3,8-diazabicyclo[3.2.1]octanes, DFT calculations have been employed to determine the activation energies for different stereochemical pathways (e.g., endo and exo). nih.govsciforum.net These calculations help predict which isomer is kinetically favored. For instance, studies on related systems have shown that computational analysis can explain the preferential formation of one isomer over another by comparing the relative energies of their respective transition states. nih.gov

Furthermore, DFT studies have been used to assess the feasibility of rearrangement mechanisms, such as the conversion of a diazabicyclo[3.2.1]octane scaffold to a diazabicyclo[2.2.2]octane system. nih.govacs.org These investigations involve locating the transition state for the skeletal rearrangement, which often proceeds via a Wagner-Meerwein type of migration, and calculating the associated energy barrier to determine if the process is kinetically viable. nih.govacs.org

Table 1: Representative Theoretical Methods in Diazabicyclo-octane Reaction Studies

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products through the transition state. This process, often accomplished through Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state indeed connects the intended reactants and products. This detailed mapping provides a complete energetic profile of the reaction, illustrating energy minima (reactants, intermediates, products) and maxima (transition states). For complex, multi-step reactions like the domino process that converts a 3,8-diazabicyclo[3.2.1]octane intermediate into a tricyclic lactone-lactam, reaction coordinate mapping is essential to validate each step of the proposed mechanism, including the initial cycloaddition, the skeletal rearrangement, and the final intramolecular cyclization. nih.gov

Ligand-Receptor Interaction Modeling and Docking Studies

The rigid, three-dimensional structure of the diazabicyclo[3.2.1]octane scaffold makes it an attractive framework in medicinal chemistry. nih.gov Molecular docking is a key computational technique used to predict how derivatives of this scaffold bind to biological targets like proteins and receptors.

Docking studies have been successfully applied to various isomers of the diazabicyclo[3.2.1]octane system to rationalize their biological activity. For example, derivatives of 3,8-diazabicyclo[3.2.1]octane have been modeled to understand their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the HIV co-receptor CCR5. nih.govresearchgate.net In a recent study, the 3,8-diazabicyclo[3.2.1]octane moiety was identified as a key component for inhibitors of the KRAS-G12D protein, a critical target in cancer therapy. nih.gov Molecular docking simulations revealed that the protonated diazabicyclo[3.2.1]octane ring forms crucial hydrogen bond interactions with key amino acid residues, such as Asp12 and Gly60, within the protein's binding pocket. nih.gov These specific interactions are vital for the inhibitory activity of the compounds. nih.gov

The general process involves placing the ligand (the diazabicyclo[3.2.1]octane derivative) into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, allowing researchers to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound were not found, research on the closely related 8-azabicyclo[3.2.1]octane scaffold demonstrates the utility of these methods.

For instance, 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 8-azabicyclo[3.2.1]octane analogs that act as muscarinic receptor antagonists. acs.org In these studies, a series of compounds with known activities are structurally aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity.

The resulting 3D-QSAR models can be visualized as contour maps, highlighting regions where modifications to the molecule are likely to increase or decrease activity. For the 8-azabicyclo[3.2.1]octane analogs, these models provided reliable predictions of antagonist potency and served as a guide for designing new, more effective compounds. acs.org Such approaches could be readily applied to a series of this compound derivatives to guide the optimization of their properties for a specific biological target.

Table 2: QSAR/QSPR Methodologies Applied to Related Scaffolds

Table of Mentioned Compounds

Chemical Transformations and Reactivity Profiles of 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane

Nitrogen Atom Reactivity

The presence of two nitrogen atoms with varying steric and electronic environments dictates the regioselectivity of reactions involving this heterocyclic system. The N6 nitrogen is part of a tertiary amine, while the N2 nitrogen is part of a secondary amine, rendering them susceptible to a range of chemical modifications.

The nitrogen atoms in the 2,6-diazabicyclo[3.2.1]octane scaffold can readily undergo alkylation and acylation reactions. The tertiary amine at the N6 position, bearing a methyl group, and the secondary amine at the N2 position exhibit nucleophilic character and can react with electrophiles such as alkyl halides and acyl chlorides. The relative reactivity of the two nitrogen atoms is influenced by steric hindrance and electronic effects. Generally, the less sterically hindered secondary amine at the N2 position is expected to be more reactive towards bulky electrophiles.

Selective N-alkylation and N-acylation can be achieved by careful selection of reagents and reaction conditions. For instance, protection of one nitrogen atom allows for the selective functionalization of the other. This differential reactivity is crucial for the synthesis of various derivatives with specific biological or chemical properties.

Table 1: Examples of N-Alkylation and N-Acylation on Analogous Diazabicyclo[3.2.1]octane Systems

Starting MaterialReagentProductReference
3,8-Diazabicyclo[3.2.1]octaneBenzyl bromide8-Benzyl-3,8-diazabicyclo[3.2.1]octaneFictional Example
3,8-Diazabicyclo[3.2.1]octaneAcetyl chloride3-Acetyl-3,8-diazabicyclo[3.2.1]octaneFictional Example

The tertiary nitrogen atom (N6) in 6-methyl-2,6-diazabicyclo[3.2.1]octane can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a new functional group that can influence the molecule's polarity and biological activity. In a related bicyclic system, 8-hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octenes have been oxidized to stable nitroxyl radicals, demonstrating the accessibility of the nitrogen atom to oxidation mdpi.com.

Furthermore, both nitrogen atoms can undergo quaternization upon reaction with an excess of an alkylating agent, leading to the formation of quaternary ammonium salts. The rate of quaternization will differ for the N2 and N6 positions due to their distinct steric and electronic environments.

Bicyclic diamines are known to act as organocatalysts in various chemical transformations. The nitrogen atoms in this compound can participate in catalysis by acting as a Brønsted base or a nucleophile. For instance, bicyclic amines can catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions beilstein-journals.org. The rigid structure of the diazabicyclo[3.2.1]octane framework can provide a specific chiral environment, making derivatives of this scaffold potential candidates for asymmetric catalysis. The catalytic activity is dependent on the basicity and steric accessibility of the nitrogen lone pairs.

Carbon-Carbon Bond Transformations

The carbon skeleton of this compound, while generally stable, can undergo transformations under specific reaction conditions, leading to functionalized derivatives or rearranged products.

The strained bicyclic system of 2,6-diazabicyclo[3.2.1]octane can undergo ring-opening or ring-expansion reactions under certain conditions. For instance, treatment with strong acids or bases, or the use of specific reagents, can induce cleavage of the carbon-carbon or carbon-nitrogen bonds, leading to monocyclic or expanded ring systems.

A relevant example of a ring-expansion reaction leading to a related bicyclic system involves the reaction of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents. This reaction causes a ring expansion to yield 1,3-diazepine derivatives. In a specific case, the use of a sulfhydryl ion as the nucleophile leads to an intramolecular Michael addition following the ring expansion, which results in the formation of a 3-oxo-8-thia-2,4-diazabicyclo[3.2.1]octane derivative cdnsciencepub.comcdnsciencepub.com. This suggests that precursors with appropriate leaving groups can be utilized to construct the diazabicyclo[3.2.1]octane skeleton through ring expansion.

Furthermore, studies on the rearrangement of azanorbornanic aminyl radicals have shown the formation of 2,8-diazabicyclo[3.2.1]oct-2-ene systems, indicating that radical-mediated processes can also lead to transformations of the bicyclic core us.es.

Stereoselective Reactions Involving the Bicyclic Core

The inherent chirality and conformational rigidity of the 2,6-diazabicyclo[3.2.1]octane skeleton make it an excellent scaffold for stereoselective reactions. The fixed spatial arrangement of substituents on the bicyclic core can effectively direct the approach of incoming reagents, leading to a high degree of control over the stereochemical outcome of a reaction.

Research in the broader class of diazabicyclo[3.2.1]octane (DBO) derivatives has highlighted the utility of this structural motif in asymmetric synthesis. For instance, the synthesis of potent β-lactamase inhibitors like avibactam, which features a related 1,6-diazabicyclo[3.2.1]octane core, relies heavily on stereocontrolled transformations to establish the required stereocenters on the bicyclic ring. researchgate.net Catalytic asymmetric syntheses have been developed to create key stereogenic centers with high enantiomeric excess (99% ee) in precursors to these DBO inhibitors. researchgate.net

While specific examples focusing solely on the 6-methyl derivative are limited, the principles are directly applicable. Reactions such as alkylations, additions to carbonyl groups, or epoxidations on a chiral, non-racemic this compound derivative would be expected to proceed with high diastereoselectivity. The bicyclic framework effectively shields one face of the molecule, forcing reagent attack from the less sterically hindered direction. This control is crucial in the synthesis of complex molecules where precise stereochemistry is essential for biological activity. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related bicyclo[3.2.1]octane derivatives through domino Michael-Aldol reactions.

Metal-Catalyzed Coupling Reactions with Functionalized Derivatives

Functionalized derivatives of this compound are valuable building blocks in medicinal chemistry and materials science, largely due to their ability to participate in metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, are fundamental to modern organic synthesis. The most common examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, typically catalyzed by palladium complexes. wikipedia.orgacsgcipr.orglibretexts.org

To be utilized in these reactions, the diazabicyclic core must first be functionalized with a suitable group, such as a halide (Br, I) or a triflate (OTf), which can undergo oxidative addition to the metal catalyst. libretexts.org Conversely, the nitrogen atoms of the bicyclic system can act as nucleophiles in C-N coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org A halo-substituted derivative of this compound could be reacted with various aryl- or vinyl-boronic acids to introduce complex substituents onto the bicyclic frame. While some Suzuki couplings on related bicyclic systems have been reported to produce complex mixtures, Stille cross-coupling has been used as a successful alternative. nih.gov

Heck Reaction : This reaction forms a substituted alkene by reacting an organohalide with an alkene in the presence of a base. nih.govorganic-chemistry.org This method could be used to append vinyl groups to a halogenated this compound scaffold.

Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds. acsgcipr.org The secondary amine (at the N-2 position) of the this compound core is a suitable nucleophile to be coupled with aryl halides or triflates. This allows for the direct attachment of the bicyclic moiety to aromatic and heteroaromatic rings, a common strategy in drug discovery. mdpi.com

Reaction TypeCoupling PartnersBond FormedPotential Application with DBO Core
Suzuki-Miyaura CouplingOrganohalide + OrganoboronC-CCoupling of a halo-functionalized DBO with an arylboronic acid.
Heck ReactionOrganohalide + AlkeneC-C (vinyl)Vinylation of a halo-functionalized DBO.
Buchwald-Hartwig AminationOrganohalide + AmineC-NCoupling of the N-2 amine of the DBO core with an aryl halide.

Photochemical and Electrochemical Reactivity

The reactivity of this compound can also be influenced by photochemical and electrochemical methods. These techniques use light or electricity, respectively, as "traceless reagents" to initiate chemical transformations.

Photochemical Reactivity: Saturated amines can participate in photochemical reactions, often involving electron transfer or hydrogen atom abstraction. A notable example in a closely related system is the diastereoselective photo-induced Barton decarboxylative thiolation used in the synthesis of 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives. nih.gov This reaction demonstrates that photochemistry can be a powerful tool for functionalizing the bicyclic core with high stereocontrol. The rigid structure of the DBO core likely plays a crucial role in directing the stereochemical outcome of the radical-based transformation. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound is dominated by the oxidation of its two nitrogen atoms. Saturated amines can be oxidized at an anode to form radical cations. The potential at which this oxidation occurs depends on the structure of the amine and the orientation of the nitrogen lone pairs. In bicyclic diamines, the interaction between the two nitrogen centers can influence their redox properties.

Electrochemical methods have been developed for the synthesis of vicinal diamines from alkenes, highlighting the utility of electrochemistry in forming C-N bonds. nih.govchemistryworld.com For this compound, cyclic voltammetry would be expected to show one or two oxidation waves corresponding to the removal of electrons from the nitrogen atoms. The relative potentials for the oxidation of the N-2 and N-6 nitrogens would be influenced by their distinct chemical environments—a secondary versus a tertiary, bridgehead-like amine. Such electrochemical studies can provide fundamental insights into the electronic structure and reactivity of the molecule. researchgate.net

Acid-Base Properties and Protonation Equilibria

The presence of two basic nitrogen atoms makes this compound a dibasic compound, capable of accepting two protons in acidic media. The basicity of these nitrogens, quantified by their pKa values, is a critical property influencing the molecule's behavior in biological systems and its use in chemical reactions.

The two nitrogen atoms, N-2 (secondary) and N-6 (tertiary), are in different electronic and steric environments, and thus exhibit different basicities. The first protonation will occur at the more basic nitrogen, followed by the second protonation at a much lower pH.

pKa1 : The first protonation creates a monocation. The pKa for this equilibrium is typically in the range of amines. For a related 3,8-diazabicyclo[3.2.1]octane, the first pKa was measured at 7.92. unimi.it

pKa2 : The second protonation requires adding a proton to an already positively charged species. The electrostatic repulsion from the first ammonium center makes the second nitrogen significantly less basic. Consequently, the pKa for this step is much lower. For the same 3,8-diazabicyclo[3.2.1]octane analogue, the second pKa was 3.44. unimi.it

The rigid bicyclic structure holds the two nitrogen atoms in a fixed relative orientation, which influences the electrostatic interaction between them in the protonated forms. rsc.org This conformational restriction is a key factor in determining the separation between pKa1 and pKa2. researchgate.net

Table 5.6: Protonation Equilibria and pKa Values for a 3,8-Diazabicyclo[3.2.1]octane Analog unimi.it
Equilibrium StepDescriptionReported pKa Value
First Protonation (pKa1)Neutral Diamine ⇌ Monocation7.92
Second Protonation (pKa2)Monocation ⇌ Dication3.44

Applications of 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane and Its Derivatives in Advanced Organic Synthesis

Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality and structural rigidity of the diazabicyclo[3.2.1]octane core make it an excellent starting point for asymmetric synthesis. By leveraging this framework, chemists can exert precise control over the stereochemical outcomes of reactions, leading to the synthesis of enantiomerically pure compounds.

Derivatives of the 2,6-diazabicyclo[3.2.1]octane scaffold have been effectively employed as chiral auxiliaries and ligands to induce stereoselectivity in chemical transformations. A general synthetic route to optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been developed where an R-α-methylbenzyl chiral auxiliary is used to guide the stereoselective reduction of the ketone. rsc.org Subsequent removal of the auxiliary provides access to optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org

Furthermore, chiral amines derived from the related 2-azabicyclo[3.2.1]octane scaffold can be converted into a variety of thiourea-based organocatalysts. pwr.edu.pl These thioureas, incorporating the rigid bicyclic structure, can act as powerful ligands and catalysts in asymmetric reactions, demonstrating the utility of this framework in creating a diverse set of chiral tools for synthesis. pwr.edu.pl The synthesis of these chiral building blocks often starts from readily available precursors, making them accessible for broader applications.

Catalyst/Auxiliary TypeScaffoldApplicationReference
Chiral Amine6-Azabicyclo[3.2.1]octaneSynthesis of optically active alcohols rsc.org
Thiourea (B124793) Derivatives2-Azabicyclo[3.2.1]octaneOrganocatalysis pwr.edu.pl

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The defined three-dimensional structure of the diazabicyclo[3.2.1]octane scaffold is instrumental in controlling the stereochemistry of these complex transformations.

For instance, 3-oxidopyraziniums, which function as azomethine ylides, undergo 1,3-dipolar cycloadditions with various acrylate (B77674) derivatives to form 3,8-diazabicyclo[3.2.1]octane intermediates. nih.gov These intermediates can then undergo a subsequent skeletal rearrangement to form other complex structures, such as 2,5-diazabicyclo[2.2.2]octanes and novel tricyclic fused lactone-lactam systems. nih.gov The initial cycloaddition sets the stereochemistry, which is then relayed through the subsequent steps of the cascade, highlighting the scaffold's role in stereochemical control. Similarly, domino reactions that feature an intramolecular aza-cyclization step have been developed to efficiently construct the diazabicyclo[3.2.1]octane core as part of a more complex molecular framework.

Organocatalysis and Biocatalysis Mediated by the Amine Scaffold

The nucleophilic and basic properties of the nitrogen atoms within the 6-methyl-2,6-diazabicyclo[3.2.1]octane scaffold make it a suitable platform for the development of organocatalysts. These catalysts operate under mild conditions and offer a green alternative to traditional metal-based catalysts. scispace.com

Secondary amines are a cornerstone of organocatalysis, activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions. scispace.combeilstein-journals.org The 2,6-diazabicyclo[3.2.1]octane framework contains a secondary amine that is well-positioned for this type of catalysis. By reacting with an α,β-unsaturated aldehyde or ketone, the amine can form an iminium ion, which then participates in reactions such as Michael additions or Diels-Alder reactions. scispace.com Although detailed studies specifically using this compound in this context are an emerging area, the principles established with other bicyclic amines, such as those used to create 2,6-diazabicyclo[2.2.2]octanones, demonstrate the potential of this scaffold in enamine and iminium catalysis. beilstein-journals.org

The nitrogen atoms in the diazabicyclo[3.2.1]octane ring system can also function as Brønsted bases, accepting a proton to catalyze a variety of chemical reactions. Base-catalyzed intramolecular reactions are a powerful method for constructing bicyclo[3.2.1]octane systems. For example, the reaction of 1,3-cyclopentanediones tethered to activated olefins can be catalyzed by a base to afford bicyclo[3.2.1]octane derivatives with high stereocontrol. rsc.org The basic amine functionality within the this compound scaffold can facilitate similar transformations, such as Michael additions and aldol (B89426) condensations, by deprotonating carbon acids to generate nucleophilic enolates.

Scaffolds for Complex Molecule Construction (e.g., Natural Product Synthesis)

The this compound skeleton serves as a fundamental building block in the synthesis of more elaborate and complex molecules, including those related to natural products. smolecule.com Its rigid conformation provides a predictable foundation upon which additional complexity can be built.

The bicyclo[3.2.1]octane core is a prominent feature in a wide range of biologically active natural products, most notably the tropane (B1204802) alkaloids. rsc.orgresearchgate.net While tropane alkaloids feature an 8-azabicyclo[3.2.1]octane core, the synthetic strategies developed for their construction underscore the importance and versatility of this bicyclic system. Synthetic routes often involve cycloaddition reactions or intramolecular cyclizations to forge the characteristic bridged structure. nih.govresearchgate.net

A notable example of building complexity from this scaffold is the conversion of 3,8-diazabicyclo[3.2.1]octanes, formed via 1,3-dipolar cycloaddition, into tricyclic lactone-lactams through a Wagner–Meerwein rearrangement followed by lactonization. nih.gov This demonstrates how the initial bicyclic scaffold can be intricately transformed into polycyclic systems with significant molecular complexity, showcasing its value in divergent synthetic strategies.

Reaction TypeScaffoldResulting StructureReference
1,3-Dipolar Cycloaddition3,8-Diazabicyclo[3.2.1]octaneTricyclic lactone-lactam nih.gov
Domino ReactionDiazabicyclo[3.2.1]octane intermediateComplex polycycles
Stereoselective Reduction6-Azabicyclo[3.2.1]octanoneChiral 6-methyl-6-azabicyclo[3.2.1]octan-3-ol rsc.org

Insufficient Information Available for "this compound" in Transition Metal Catalysis

Following a comprehensive search of publicly available scientific literature, there is a notable lack of specific research findings on the application of "this compound" as a ligand in transition metal catalysis. The investigation sought to uncover its use in the design of both chiral ligands for enantioselective transformations and as a chelating ligand for metal complexes, as per the requested article outline.

The search yielded information on structurally related, but distinct, bicyclic compounds such as various azabicyclo[3.2.1]octanes and other diazabicyclo[x.y.z]octane systems. While these related structures have been explored for their utility in catalysis, the specific compound of interest, this compound, does not appear to be a prominent subject of study in the context of ligand design for advanced organic synthesis within the accessible body of research.

Consequently, the detailed research findings, data tables, and specific examples required to populate the requested article sections on "Chiral Ligands for Enantioselective Transformations" and "Chelating Ligands for Metal Complexes" for this particular compound could not be located. Any attempt to generate the requested article would necessitate extrapolating from unrelated compounds, which would violate the strict adherence to the specified subject matter, or would require the fabrication of data, which is not permissible.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the applications of this compound in transition metal catalysis based on the currently available information.

Pharmacological and Mechanistic Research on 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane Scaffolds

Design Principles for Biologically Active Analogues

The design of new therapeutic agents based on the diazabicyclo[3.2.1]octane scaffold is a systematic process aimed at optimizing pharmacological properties. This involves modifying the core structure to enhance its interaction with specific biological targets while improving its drug-like characteristics.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For diazabicyclo[3.2.1]octane and its analogues, these studies involve synthesizing a series of compounds with systematic modifications to identify key structural features required for target engagement.

For instance, in the development of dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) inhibitors, modifications to related azabicyclo[3.2.1]octane scaffolds revealed that the nature and position of substituents are critical for potency and selectivity. researchgate.net In one series of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, bioisosteric replacement of the phenyl group with a thiophene (B33073) moiety produced some of the most potent compounds. researchgate.netacs.org Another study on 3,8-diazabicyclo[3.2.1]octane derivatives designed as analgesics found that substituting a chlorinated heteroaryl ring at either the 3 or 8 position led to significant antinociceptive effects, with the 3-(6-chloro-3-pyridazinyl) derivative being particularly potent. acs.orgnih.gov

Similarly, in the design of KRASG12D inhibitors, rigidifying a flexible piperazine (B1678402) linker by incorporating it into a [3.2.1]bicyclic diamino substituent (a diazabicyclo[3.2.1]octane) significantly increased binding affinity. acs.org The resulting compound showed a K D of 0.8 nM, over 200-fold more selective for the mutant KRASG12D over the wild-type protein, demonstrating how conformational constraint can enhance target engagement. acs.org

Scaffold/SeriesModificationKey FindingReference
3,8-Diazabicyclo[3.2.1]octane AnalgesicsSubstitution with a chlorinated heteroaryl ring at position 3.3-(6-chloro-3-pyridazinyl) substitution produced a potent analgesic agent. acs.orgnih.gov
KRASG12D InhibitorsReplacement of a flexible piperazine with a rigid 3,8-diazabicyclo[3.2.1]octane.Increased binding affinity (KD = 0.8 nM) and >200-fold selectivity. acs.org
Dopamine Uptake InhibitorsBioisosteric replacement of a phenyl group with a thiophene moiety.Resulted in some of the most potent compounds in the series. researchgate.netacs.org

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry to discover novel chemotypes with improved properties. Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, often to improve potency or pharmacokinetic profiles. Scaffold hopping replaces the central core of a molecule with a structurally different one while maintaining the original orientation of key binding groups. researchgate.net

A notable example of scaffold hopping involves analogues of the HIV-1 entry inhibitor Maraviroc. In these analogues, the original tropane (B1204802) moiety was replaced with a 3,8-diazabicyclo[3.2.1]octane system. This modification aimed to introduce a second nitrogen atom into the bicyclic structure, potentially altering its binding interactions with the CCR5 receptor. nih.gov The resulting diazabicyclo[3.2.1]octane derivative maintained significant antiviral activity, demonstrating that this scaffold could successfully mimic the function of the original tropane ring. nih.gov

In another example, the 3,8-diazabicyclo[3.2.1]octane core itself is considered a contemporary bioisostere of a piperazine ring. researchgate.net This principle was applied in the design of dopamine uptake inhibitors, where replacing a piperazine ring with a more rigid diazabicyclooctane ring was explored to enhance binding affinity and selectivity. nih.gov Studies on dopamine reuptake inhibitors also demonstrated successful bioisosteric replacement of an indole (B1671886) ring with aromatic systems like benzothiophene (B83047) and benzofuran, which resulted in compounds with double-digit nanomolar activity. nih.gov

In Vitro Pharmacological Profiling of Derivatives

In vitro profiling is essential for characterizing the pharmacological activity of newly synthesized compounds. This involves a battery of tests, including receptor binding assays, enzyme inhibition studies, and cell-based functional assays, to determine a compound's potency, selectivity, and mechanism of action at a molecular and cellular level.

Receptor Binding Assays and Ligand Efficacy Studies

Receptor binding assays are used to measure the affinity of a compound for a specific biological target. These assays typically use radiolabeled ligands to quantify the displacement by the test compound, yielding values such as the inhibition constant (K i ) or the half-maximal inhibitory concentration (IC 50 ).

Derivatives of the diazabicyclo[3.2.1]octane scaffold have been evaluated for their binding affinity at various receptors. For example, analgesic compounds based on the 3,8-diazabicyclo[3.2.1]octane scaffold were tested for their affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. nih.gov The lead compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, showed high affinity with a K i value of 4.1 nM. nih.gov In the pursuit of novel dopamine uptake inhibitors, a series of 3,8-diazabicyclo[3.2.1]octane analogues demonstrated high affinity and selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). researchgate.netacs.org

Compound/SeriesTarget ReceptorBinding AffinityReference
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChRKi = 4.1 nM nih.gov
KRASG12D Inhibitor (Compound 15)KRASG12DKD = 0.8 nM acs.org
Dopamine Uptake Inhibitor (Compound 2a)Dopamine Transporter (DAT)Ki = 5.5 nM nih.gov
Opioid Receptor AntagonistsHuman mu opioid receptorpKi = 8.5 - 10.2 google.com

Efficacy studies determine the functional effect of a ligand after it binds to the receptor (e.g., agonist, antagonist). For the aforementioned analgesic, functional assays on different cell lines confirmed it was devoid of activity at the neuromuscular junction, indicating a favorable selectivity profile. nih.gov

Enzyme Inhibition Kinetics

The diazabicyclo[3.2.1]octane scaffold has proven to be a highly effective core for enzyme inhibitors. A prominent example is the class of non-β-lactam β-lactamase inhibitors. The approval of avibactam, which features a related 1,6-diazabicyclo[3.2.1]octan-7-one core, spurred significant research into this area. google.comnih.gov These compounds are designed to inhibit serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

Derivatives are evaluated for their ability to inhibit a panel of clinically relevant β-lactamase enzymes from different classes (A, C, and D). Kinetic studies determine the IC 50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, novel 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives exhibited strong inhibitory activities against various serine β-lactamases. nih.gov Another study described a conformationally constrained farnesyltransferase inhibitor based on the 3,8-diazabicyclo[3.2.1]octan-2-one framework, which was instrumental in understanding the enzyme-bound conformation. nih.gov

Inhibitor ClassTarget EnzymeKey FindingReference
1,6-Diazabicyclo[3.2.1]octane (DBO) derivativesSerine β-lactamases (Class A, C, D)Potent inhibition of a wide variety of resistance enzymes. google.comnih.gov
3,8-Diazabicyclo[3.2.1]octan-2-one peptidomimeticsFarnesyltransferaseSynthesis of a conformationally restricted inhibitor. nih.gov
Diazabicyclo[3.2.1]octane derivative (Compound 14)TYK2 / JAK1Potent dual inhibition with IC50 values of 32 nM (TYK2) and 122 nM (JAK1). sci-hub.se

Cell-Based Assays for Signaling Pathway Modulation

Cell-based assays bridge the gap between molecular interactions and physiological responses. These assays use living cells to assess how a compound affects cellular functions, such as signal transduction, proliferation, or viability.

Derivatives of diazabicyclic systems have been profiled in various cell-based assays. For example, analogues of Maraviroc containing the 3,8-diazabicyclo[3.2.1]octane core were evaluated in a viral neutralization assay using pseudoviruses to measure their ability to inhibit HIV-1 entry into cells. nih.gov In cancer research, compounds with a related 3,6-diazabicyclo[3.3.1]heptane scaffold were shown to induce apoptosis and arrest the cell cycle in prostate cancer cell lines (LNCaP and PC3). nih.govsemanticscholar.org The study measured cell viability using an MTT assay and analyzed changes in reactive oxygen species (ROS) production, demonstrating a concentration-dependent cytotoxic effect. nih.govsemanticscholar.org Furthermore, a dual TYK2/JAK1 inhibitor featuring a 3,8-diazabicyclo[3.2.1]octane system was tested in a cell-based assay for VEGFR2 signaling to confirm its functional activity in a cellular context with physiological ATP concentrations. sci-hub.se

In Vivo Studies (Non-Human Models) for Efficacy and Target Engagement

Derivatives of the diazabicyclo[3.2.1]octane scaffold, a core structure related to 6-methyl-2,6-diazabicyclo[3.2.1]octane, have demonstrated efficacy in a range of non-human preclinical models, primarily in the fields of infectious disease and analgesia.

In the context of bacterial infections, orally available diazabicyclooctane (DBO) β-lactamase inhibitors have been evaluated. For instance, the combination of the prodrug ETX0282 with cefpodoxime (B17579) proxetil was shown to be efficacious in murine infection models. acs.org Specifically, this combination demonstrated oral efficacy in a neutropenic mouse thigh infection model against a multidrug-resistant E. coli isolate. acs.org

In the area of pain research, analogues of the 3,8-diazabicyclo[3.2.1]octane isomer have been investigated as potential analgesics. One such compound, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, was tested in the hot plate assay in mice. acs.orgresearchgate.netnih.gov At a subcutaneous dose, this compound induced a significant increase in the pain threshold, with the effect lasting for approximately 45 minutes. researchgate.netnih.gov The same compound also provided significant protection in the mouse abdominal constriction test. nih.gov

Investigations into the mechanism of action for diazabicyclo[3.2.1]octane derivatives have provided insights into their target engagement. For the 3,8-diazabicyclo[3.2.1]octane-based analgesics, studies suggest the involvement of the nicotinic acetylcholine receptor (nAChR) system. The antinociceptive effects of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane were not antagonized by the opioid antagonist naloxone, but were counteracted by mecamylamine, a nicotinic antagonist. nih.gov This pharmacodynamic evidence points towards a nicotinic, rather than opioid, mechanism of action. nih.gov Subsequent binding studies confirmed a high affinity for the α4β2 nAChR subtype, with a reported Ki value of 4.1 ± 0.21 nM. nih.gov

For diazabicyclooctane (DBO) derivatives developed as β-lactamase inhibitors, the primary mechanism is the covalent inhibition of class A, C, and some class D serine β-lactamases. nih.gov The potency of these inhibitors is often quantified by determining their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) at set time points. Structure-activity relationship (SAR) studies have been driven by these IC50 values, exploring how modifications to the scaffold, such as the position of a methyl group, affect inhibitory potency against various β-lactamase enzymes. acs.orgnih.gov For example, the position of a methyl group on the core (R2 vs. R3 position) was found to have a significant effect on the activity of monofluoro diastereomers. acs.org

Table 1: Inhibitory Potency (IC50, µM at 60 min) of Selected Diazabicyclooctane Analogs Against Serine β-Lactamases.
CompoundCore SubstitutionTEM-1 (Class A)AmpC (Class C)OXA-48 (Class D)
1R2-methyl0.141.1>50
3R2-methyl0.0150.1622
12R3-methyl0.0054.60.046

Data sourced from ACS Publications. acs.org

Metabolic Stability and Pharmacokinetic Considerations (Non-Human)

The metabolic stability of drug candidates is a critical factor in their development, often assessed through in vitro assays using liver microsomes from various species. srce.hrcreative-bioarray.comnih.gov For diazabicyclooctane-based β-lactamase inhibitors, a prodrug strategy was employed to improve oral bioavailability, and the stability of these ester prodrugs was a key consideration. acs.orgnih.gov The desired profile for these prodrugs included rapid conversion to the active acidic form by liver esterases. acs.orgnih.gov The stability of various ester prodrugs was evaluated in vitro using rat and human liver esterases (microsomes), measuring the half-life (t1/2) of the compound. nih.gov As shown in the table below, stability varied significantly depending on the specific ester promoiety. acs.orgnih.gov

Table 2: In Vitro Stability of Diazabicyclooctane Ester Prodrugs in Liver Microsomes.
Compound (Ester Prodrug)Rat Liver Microsomes (t1/2, min)Human Liver Microsomes (t1/2, min)
15 (Ethyl ester)1.53.5
16 (Isopropyl ester)2.513
20<1<1
23<12.5

Data represents the half-life (t1/2) of the ester prodrug upon incubation with liver microsomes. Data sourced from ACS Publications. acs.org

The pharmacokinetic properties, particularly oral absorption, of diazabicyclooctane scaffolds have been a focus of medicinal chemistry efforts. The inherent high polarity of the diazabicyclooctane core often leads to low oral bioavailability. nih.gov To overcome this, prodrug strategies have been successfully implemented. nih.gov

Studies on a series of diazabicyclooctane β-lactamase inhibitors in rats demonstrated that modifying the parent molecule into an ester prodrug could dramatically improve oral absorption. nih.gov The choice of the ester group and substitution on the core scaffold were critical. For example, R2-methyl analogs, even as esters, generally showed low to moderate bioavailability. acs.orgnih.gov In contrast, ester prodrugs of the R3-methyl series exhibited high oral bioavailabilities, ranging from 71% to 98% in rats. acs.orgnih.gov

Table 3: Oral Bioavailability (F%) of Diazabicyclooctane Analogs and Prodrugs in Rats.
CompoundDescriptionOral Bioavailability (F %)
15R2-methyl, ethyl ester45
19R2-methyl, modified R14
20R3-methyl, ester series98
21R3-methyl, ester series85
22R3-methyl, ester series71
23R3-methyl, ester series85

Data sourced from ACS Publications. acs.orgnih.gov

Multi-Targeted Ligands and Polypharmacology Approaches

The diazabicyclo[3.2.1]octane scaffold has been utilized in the development of ligands for distinct biological targets, including nicotinic acetylcholine receptors, opioid receptors, and bacterial β-lactamases. researchgate.netnih.gov This diversity of targets suggests the scaffold's potential as a framework for designing multi-target-directed ligands (MTDLs), a key strategy in polypharmacology. ucsd.edu

While much of the reported research focuses on optimizing selectivity for a single target, the inherent structural rigidity and stereochemical complexity of the diazabicyclo[3.2.1]octane core provide a platform for introducing functionalities that could interact with multiple biological entities. For example, analogues of the antiarrhythmic agent ambasilide (B1667014) were developed using the 3,8-diazabicyclo[3.2.1]octane moiety. researchgate.netnih.gov These compounds were found to lengthen the cardiac action potential duration, a Class III antiarrhythmic feature, without significant effects on sodium channels, which is typical of Class I activity. nih.gov This demonstrates a degree of selectivity, but also highlights the scaffold's utility in modulating ion channel function. The development of MTDLs based on this scaffold remains an area with potential for future exploration, aiming to address complex diseases by simultaneously modulating multiple pathways.

Future Perspectives and Emerging Research Directions for 6 Methyl 2,6 Diazabicyclo 3.2.1 Octane Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant frontier for the production of complex heterocyclic compounds like 6-Methyl-2,6-diazabicyclo[3.2.1]octane. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better safety profiles for exothermic or hazardous reactions. Automated synthesis platforms, integrated with flow reactors, could enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. This approach would accelerate the discovery of new applications for this bicyclic amine scaffold.

FeatureBatch SynthesisFlow Chemistry & Automated Synthesis
Scalability Often challenging, requires process re-optimization.More straightforward, linear scalability.
Safety Higher risk with exothermic reactions and hazardous reagents.Enhanced safety due to small reaction volumes and superior heat transfer.
Control Limited control over mixing and temperature gradients.Precise control over reaction parameters.
Reproducibility Can vary between batches.High reproducibility and consistency.
Throughput Low to moderate.High, suitable for library synthesis and rapid optimization.

Application in Materials Science and Polymer Chemistry

The rigid, three-dimensional framework of this compound makes it an intriguing building block for novel polymers and advanced materials. Incorporating such bicyclic motifs into polymer backbones could lead to materials with unique conformational properties, enhanced thermal stability, and specific stereochemical architectures. enamine.net Research into the ring-opening polymerization of related bicyclic octane (B31449) derivatives has already been explored. core.ac.uk Future work could focus on using the diamine functionality of this compound to synthesize polyamides or polyureas. These materials could find applications as high-performance plastics, specialized membranes, or chiral stationary phases for chromatography, leveraging the inherent chirality and rigidity of the bicyclic core.

Advanced Drug Delivery Systems Incorporating Bicyclic Amine Motifs

Bicyclic amine motifs are increasingly recognized for their ability to confer favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. eventsair.com The diazabicyclo[3.2.1]octane scaffold itself is a key feature in the structure of avibactam. mdpi.com Beyond serving as a core pharmacophore, this compound could be explored as a component of advanced drug delivery systems. Its structure could be functionalized to act as a rigid linker or scaffold for conjugating drugs, targeting ligands, or imaging agents. Furthermore, its pH-sensitive amine groups could be exploited to design "smart" drug carriers that release their payload in specific physiological environments, such as the acidic microenvironment of tumors. Computational and thermodynamic studies on related structures with cyclodextrins suggest potential for creating inclusion complexes to enhance solubility and delivery. mdpi.com

Development of Novel Biosensors and Probes

The development of sensitive and selective biosensors is critical for diagnostics and environmental monitoring. The this compound scaffold could be functionalized to create novel biosensors and molecular probes. The amine functionalities can be derivatized with fluorophores or chromophores, creating probes whose spectral properties change upon binding to a specific biological target. Precedent exists for developing genetically encoded biosensors for other bicyclic molecules, indicating the feasibility of creating systems to detect complex three-dimensional structures. nih.gov Alternatively, the compound could be immobilized on an electrode surface to create an electrochemical sensor, potentially for detecting biogenic amines or metal ions through co-ordination with its nitrogen atoms. nih.gov

Potential Sensor TypeSensing PrincipleTarget Analyte Examples
Fluorescent Probe Change in fluorescence intensity or wavelength upon binding.Metal ions, specific proteins, enzyme activity.
Electrochemical Sensor Change in current or potential upon interaction.Neurotransmitters, heavy metals, pH levels.
Genetically Encoded Sensor Allosteric regulation of a reporter protein by the target molecule.In vivo monitoring of compound concentration.

Exploration of New Reactivity Modes and Catalytic Applications

The strained ring system and the stereoelectronic properties of the two nitrogen atoms in this compound suggest that it may exhibit novel reactivity. Research is ongoing to synthesize various functionalized diazabicyclo[3.2.1]octanes, which could serve as precursors to new chemical transformations. nih.govd-nb.info A significant emerging area is the use of such bicyclic amines in catalysis. As a chiral diamine, it could serve as a ligand for transition metal catalysts in asymmetric synthesis, inducing stereoselectivity in reactions such as hydrogenations, cross-couplings, or cyclizations. Furthermore, it could function as an organocatalyst, particularly in reactions proceeding through enamine or iminium ion intermediates, a strategy that aligns with green chemistry principles. rsc.org

Sustainable Synthetic Routes and Green Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability and adherence to the principles of green chemistry. youtube.comnih.gov Future research into the synthesis of this compound and its derivatives will undoubtedly focus on developing more environmentally benign methodologies. This includes designing routes with high atom economy, minimizing the use of protecting groups, and replacing hazardous reagents and solvents with safer alternatives. nih.govrsc.org The use of catalytic methods, whether with metals or enzymes, is a cornerstone of green chemistry that reduces waste and energy consumption. rsc.org Exploring one-pot procedures and syntheses in greener solvents like water or ethanol (B145695) will be crucial for making the production of this valuable scaffold more sustainable and cost-effective. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Methyl-2,6-diazabicyclo[3.2.1]octane in a laboratory setting?

  • Methodological Answer : Synthesis of bicyclic amines like this compound typically involves cyclization reactions or ring-closing strategies. For example, analogous bicyclic systems (e.g., dioxabicyclo derivatives) have been synthesized using photochemical reactions or acid-catalyzed cyclizations (e.g., tert-BuOK/THF for ring closure, as seen in similar systems) . Key considerations include:

  • Reagent Selection : Use of catalysts (e.g., PBr₃ or PCl₅) to promote intramolecular bond formation.
  • Temperature Control : Ensuring optimal reaction kinetics while avoiding side reactions.
  • Safety Protocols : Handling corrosive or toxic reagents (e.g., H₂O₂/HCO₂H mixtures) under fume hoods with PPE, as outlined in safety data sheets for structurally related bicyclic compounds .

Q. How can spectroscopic methods (e.g., NMR, mass spectrometry) resolve structural ambiguities in bicyclic amines like this compound?

  • Methodological Answer :

  • Mass Spectrometry : Fragmentation patterns of bicyclic compounds often reveal characteristic peaks. For example, substituted dioxabicyclo[3.2.1]octanes exhibit base peaks corresponding to ring-opening fragments, with substituents influencing secondary ion formation .
  • NMR : ¹H and ¹³C NMR can distinguish axial/equatorial proton environments and bridgehead carbons. For bicyclo[3.2.1] systems, coupling constants (e.g., J-values) help confirm ring strain and stereochemistry.
  • Cross-Validation : Combine multiple techniques (e.g., IR for functional groups) to resolve contradictions in spectral data.

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound synthesis while minimizing side products?

  • Methodological Answer :

  • Factorial Design : Use a 2ᵏ factorial approach to test variables (e.g., catalyst concentration, temperature, solvent polarity). For example, orthogonal design matrices can identify interactions between factors like reaction time and pH .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions.
  • Case Study : Similar bicyclic ketones (e.g., 3,7-dimethyl derivatives) achieved 70% yield by optimizing PCl₅ stoichiometry and reaction time .

Q. How can computational chemistry aid in predicting reaction pathways for this compound derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and activation energies for cyclization steps. ICReDD’s approach integrates reaction path searches with experimental feedback loops to prioritize viable pathways .
  • Machine Learning : Train models on existing bicyclic compound datasets to predict regioselectivity or stability.
  • Validation : Compare computed NMR shifts or vibrational spectra with experimental data to refine computational models.

Q. How should researchers address contradictions in toxicity data for bicyclic amines during risk assessment?

  • Methodological Answer :

  • Hazard Cross-Referencing : Compare GHS classifications of structurally similar compounds (e.g., bicyclo[2.2.2]octane derivatives with acute oral toxicity H302 and respiratory irritation H335) .
  • Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies.
  • Ecotoxicology : Assess biodegradability and bioaccumulation potential using OECD 301/305 guidelines.

Methodological Tools & Data Analysis

Q. What statistical methods are recommended for analyzing multi-factor experimental data in bicyclic compound research?

  • Methodological Answer :

  • Regression Analysis : Model yield or purity as a function of variables (e.g., temperature, catalyst type). Use adjusted R² to evaluate model fit .
  • ANOVA : Identify significant factors in factorial designs (e.g., p < 0.05 for solvent polarity effects).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with correlated variables (e.g., reaction time vs. pressure).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.